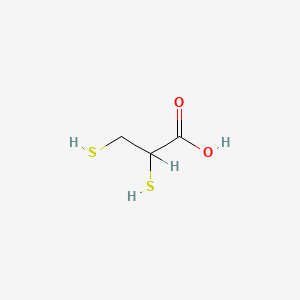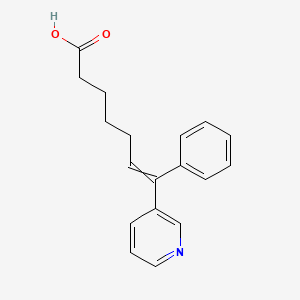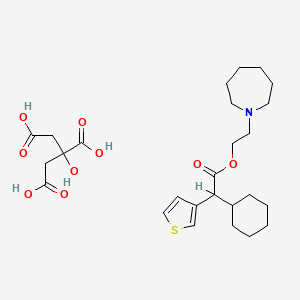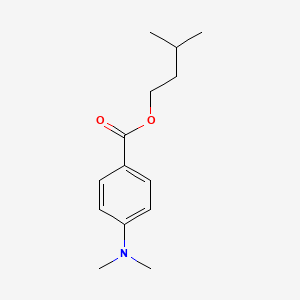
Spectraban
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ultraviolet Filters for Cosmetic Applications
Isoamyl 4-(Dimethylamino)benzoate is used as an active ingredient in sunscreen products . Sunscreens reduce the risk of skin disorders such as sunburn, skin aging, and cancer through their ability to absorb, reflect, and scatter ultraviolet (UV) radiation . The compound is part of the main classes of organic UV filters which include aminobenzoic acid derivatives, salicylic acid derivatives, cinnamic acid derivatives, benzophenones, dibenzoylmethane derivatives, benzylidene camphor derivatives, triazines, benzimidazole derivatives, and benzotriazole derivatives .
Synthesis of Inclusion Complex
Isoamyl 4-(dimethylamino)benzoate can be used for the synthesis of an inclusion complex with sulfobutylether-β-cyclodextrin . This application could potentially expand the use of this compound in pharmaceutical and cosmetic industries.
Regulatory Approved Sunscreen Agent
2-Ethylhexyl 4-(dimethylamino)benzoate, a compound similar to Isoamyl 4-(Dimethylamino)benzoate, is a sunscreen agent approved by both the US Food and Drug Administration (FDA) and the European Union (EU) in all types of cosmetic products at concentrations up to 8% . This suggests that Isoamyl 4-(Dimethylamino)benzoate could potentially have similar applications.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of Isoamyl 4-(Dimethylamino)benzoate is ultraviolet (UV) radiation . It is used as an active ingredient in sunscreen products due to its ability to absorb, reflect, and scatter UV radiation .
Mode of Action
Isoamyl 4-(Dimethylamino)benzoate functions by absorbing UV radiation, thereby preventing and mitigating the detrimental effects of UV light . It is particularly effective against UVB radiation .
Biochemical Pathways
The compound’s interaction with UV radiation triggers a series of biochemical reactions that result in the prevention of skin disorders caused by UV radiation
Pharmacokinetics
It is known that the compound can be used for the synthesis of inclusion complex with sulfobutylether-β-cyclodextrin .
Result of Action
The primary result of Isoamyl 4-(Dimethylamino)benzoate’s action is the reduction in the occurrence risk of skin disorders such as sunburn, skin aging, and cancer . This is achieved through its capacity to absorb, reflect, and scatter solar rays .
Action Environment
The efficacy and stability of Isoamyl 4-(Dimethylamino)benzoate can be influenced by various environmental factors. For instance, researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact . Regulatory bodies are also implementing stricter regulations and restrictions on the use of UV filters to protect both human health and the environment .
Propiedades
IUPAC Name |
3-methylbutyl 4-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(2)9-10-17-14(16)12-5-7-13(8-6-12)15(3)4/h5-8,11H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSAUHSCHWRZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046580 | |
| Record name | Padimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spectraban | |
CAS RN |
21245-01-2 | |
| Record name | Isoamyl 4-(dimethylamino)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21245-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Padimate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021245012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Padimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Padimate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPENTYL P-DIMETHYLAMINOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956679A27P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Spectraban in protecting skin from UV radiation?
A1: Spectraban acts as a sunscreen by absorbing and scattering ultraviolet (UV) radiation from the sun, preventing it from reaching and damaging the skin [, ].
Q2: What evidence suggests that Spectraban protects against chronic UV damage?
A2: Research shows that Spectraban effectively reduces unscheduled DNA synthesis (UDS) and prevents the inhibition of semi-conservative DNA synthesis caused by UV-B radiation in human fibroblasts []. UDS is a DNA repair mechanism activated upon UV damage, and its inhibition indicates reduced DNA damage. This suggests Spectraban's potential in protecting against chronic actinic skin damage, including light-induced skin malignancies.
Q3: Are there any in vitro methods to evaluate the effectiveness of Spectraban?
A3: Yes, researchers have utilized human fibroblast cultures to assess Spectraban's efficacy []. By measuring the reduction in UV-induced UDS and the prevention of semi-conservative DNA synthesis inhibition, researchers can quantify Spectraban's protective effects. These in vitro methods are considered useful for screening sunscreen effectiveness against chronic actinic skin damage.
Q4: What type of formulation is Spectraban 15 available in?
A5: Based on available information, Spectraban 15 is available in a lotion formulation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




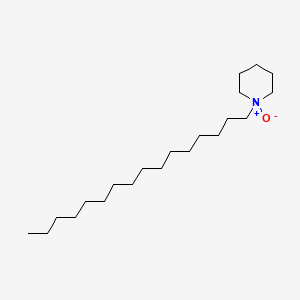

![[(2S,3S,4R,5S)-2,3,4,5-Tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexyl] (3R,4'S,6'S,7'R)-6-bromo-4'-hydroxy-4'-methyl-2,12',14'-trioxospiro[1H-indole-3,5'-2,9,11,13-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),2-diene]-6'-carboxylate](/img/structure/B1209158.png)
